molecular formula C9H17NO3SSi B14855106 4-(Triethoxysilyl)thiazole

4-(Triethoxysilyl)thiazole

Cat. No.: B14855106
M. Wt: 247.39 g/mol
InChI Key: MBNMQXNCYCHQQO-UHFFFAOYSA-N
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Description

4-(Triethoxysilyl)thiazole is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms Thiazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triethoxysilyl)thiazole typically involves the reaction of thiazole with triethoxysilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the thiazole is reacted with triethoxysilane in the presence of a platinum catalyst under mild conditions. This reaction results in the formation of this compound with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of continuous flow reactors also enhances the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Triethoxysilyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Triethoxysilyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Triethoxysilyl)thiazole involves its ability to form stable bonds with various substrates through the triethoxysilyl group. This allows it to act as a cross-linking agent, enhancing the mechanical and chemical properties of the materials it is incorporated into. Additionally, the thiazole ring can interact with biological targets, such as enzymes or receptors, leading to potential bioactive effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trimethoxysilyl)thiazole: Similar to 4-(Triethoxysilyl)thiazole but with methoxy groups instead of ethoxy groups.

    4-(Triethoxysilyl)imidazole: Contains an imidazole ring instead of a thiazole ring.

    4-(Triethoxysilyl)oxazole: Contains an oxazole ring instead of a thiazole ring

Uniqueness

This compound is unique due to the presence of both the thiazole ring and the triethoxysilyl group. This combination imparts distinct chemical and physical properties, making it particularly useful in the synthesis of advanced materials and in various scientific research applications .

Properties

Molecular Formula

C9H17NO3SSi

Molecular Weight

247.39 g/mol

IUPAC Name

triethoxy(1,3-thiazol-4-yl)silane

InChI

InChI=1S/C9H17NO3SSi/c1-4-11-15(12-5-2,13-6-3)9-7-14-8-10-9/h7-8H,4-6H2,1-3H3

InChI Key

MBNMQXNCYCHQQO-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CSC=N1)(OCC)OCC

Origin of Product

United States

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